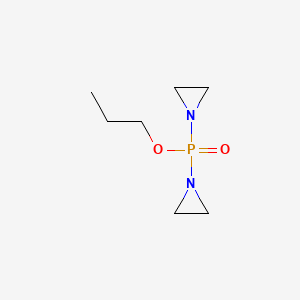
Phosphinic acid, bis(1-aziridinyl)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(1-aziridinyl)-, propyl ester is a chemical compound with the molecular formula C7H15N2O2P It is known for its unique structure, which includes a phosphinic acid core bonded to two aziridinyl groups and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, propyl ester typically involves the reaction of phosphinic acid derivatives with aziridine and propyl alcohol. One common method includes the following steps:
Preparation of Phosphinic Acid Derivative: The starting material, phosphinic acid, is reacted with a chlorinating agent such as thionyl chloride to form a phosphinic acid chloride intermediate.
Aziridine Addition: The phosphinic acid chloride is then reacted with aziridine under controlled conditions to introduce the aziridinyl groups.
Esterification: Finally, the intermediate is esterified with propyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphinic acid derivatives.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphinic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Phosphinic acid, bis(1-aziridinyl)-, propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, propyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, bis(1-aziridinyl)-, p-phenylene ester
- Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
- P,P-Bis(1-aziridinyl)phosphinic amide
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl ester group enhances its solubility in organic solvents and its ability to participate in esterification reactions, making it a versatile compound in various applications.
Properties
CAS No. |
2486-94-4 |
|---|---|
Molecular Formula |
C7H15N2O2P |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
1-[aziridin-1-yl(propoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2O2P/c1-2-7-11-12(10,8-3-4-8)9-5-6-9/h2-7H2,1H3 |
InChI Key |
WYZVSGJWAIWLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


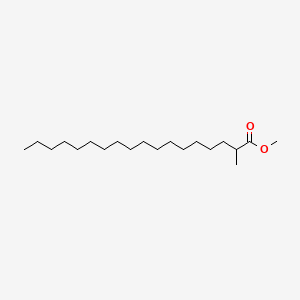
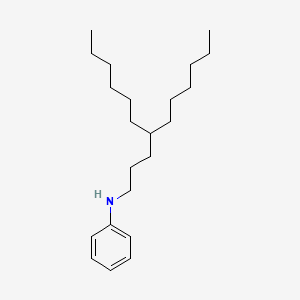
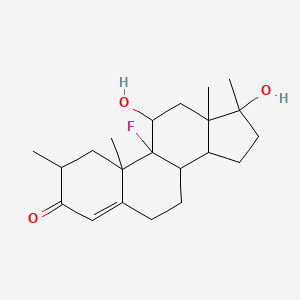
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)
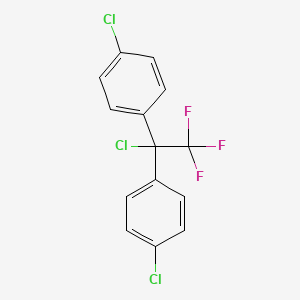
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
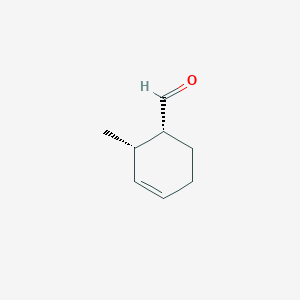
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

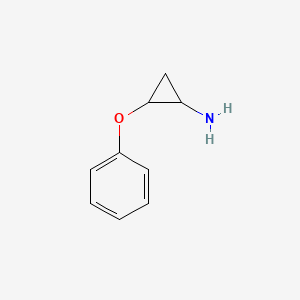
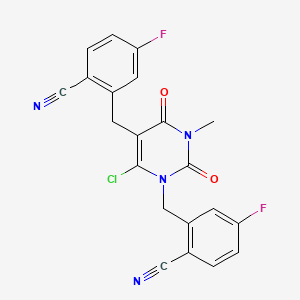
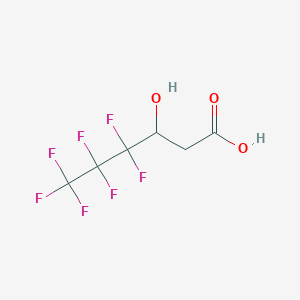
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
